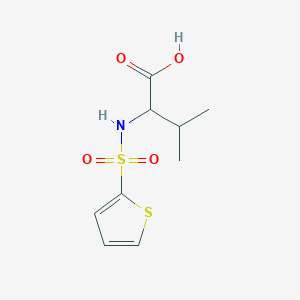

3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

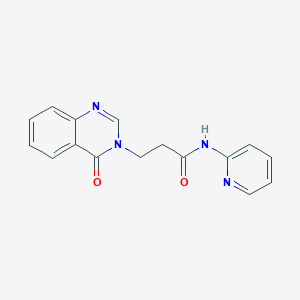

The compound “3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The molecule also has a sulfonylamino group and a butyric acid group attached to it.

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene compounds can be synthesized through various methods. For example, thiophene-2-sulfonic acid, thiophene-2-sulfonyl chloride, and thiophene-3-sulfonamide have been synthesized in laboratories .Chemical Reactions Analysis

Thiophene compounds are known to undergo various types of reactions, including electrophilic and nucleophilic substitutions . The exact reactions that “3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid” would undergo would depend on its exact structure and the conditions it is subjected to.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Thiophene-2-carboxanilide derivatives, similar in structure to the target compound, have been used to synthesize sulfonylamino acids and their derivatives through reactions with chlorosulfonic acid, demonstrating their utility in the preparation of complex organic molecules (El-Sayed, 1998).

Radiolabeled Compounds for Cancer Imaging

- A study on novel matrix metalloproteinase (MMP) inhibitor radiotracers, which include derivatives structurally related to "3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid," highlights their synthesis for potential use as positron emission tomography (PET) cancer imaging agents, showcasing the compound's relevance in biomedical imaging (Fei et al., 2003).

Organic Photovoltaic Materials

- Research on [6,6]-thienyl-C61-butyric acid ester derivatives, related to the target compound, explores their synthesis and application in bulk-heterojunction polymer solar cells, indicating the role of thiophene-based compounds in enhancing the efficiency of solar energy conversion (Zhao et al., 2010).

Complexation with Metal Ions

- The complexation behavior of 3-substituted-2-(aryl-, methyl)sulfonylamino-4,5,6,7-tetrahydrobenzo[b]thiophenes with nonferrous metal ions in ammonia media has been studied, revealing insights into the compound's potential applications in coordination chemistry and metal ion detection (Manylova et al., 2018).

Thermochemical Studies

- Thermochemical studies on thiophene-based compounds, including derivatives similar to "3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid," provide valuable information on their stability and reactivity, which is crucial for their application in various chemical and pharmaceutical processes (Roux et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-2-(thiophen-2-ylsulfonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S2/c1-6(2)8(9(11)12)10-16(13,14)7-4-3-5-15-7/h3-6,8,10H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFORIPALKNQHIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diethylacetamide](/img/structure/B510250.png)

![3-[(3-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B510257.png)

![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)

![8-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B510276.png)

![N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B510286.png)

![3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B510338.png)

![5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B510339.png)

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid](/img/structure/B510341.png)

![5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid](/img/structure/B510342.png)